1-Hydroxyauramycin B
Description
Properties
CAS No. |
79206-72-7 |
|---|---|
Molecular Formula |
C41H49NO16 |
Molecular Weight |
811.8 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H49NO16/c1-15-23(45)12-25-40(54-15)58-38-17(3)53-28(13-24(38)55-25)57-37-16(2)52-27(11-20(37)42(5)6)56-26-14-41(4,50)33(39(49)51-7)18-10-19-30(35(47)29(18)26)36(48)32-22(44)9-8-21(43)31(32)34(19)46/h8-10,15-17,20,24-28,33,37-38,40,43-44,47,50H,11-14H2,1-7H3 |
InChI Key |
SZRITNDCSRYXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)C(=O)OC)(C)O)C)OC8CC(=O)C(OC8O2)C |
Synonyms |
1-hydroxyauramycin B |
Origin of Product |
United States |
Foundational & Exploratory
1-Hydroxyauramycin B: A Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyauramycin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a broad spectrum of cancers. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound. The document details generalized experimental protocols for its production and isolation, summarizes its biological activities, and elucidates its mechanism of action through signaling pathway diagrams.
Discovery and Origin
This compound was first reported in 1981 by Fujiwara and colleagues. It belongs to the auramycin group of anthracyclines and is characterized by a hydroxyl group at the C-1 position of the aglycone. Anthracycline antibiotics are natural products typically synthesized by soil-dwelling bacteria of the genus Streptomyces. While the specific producing strain for this compound was not detailed in the readily available literature, it is highly probable that it is a strain of Streptomyces, a genus renowned for its prolific production of diverse secondary metabolites with pharmaceutical applications.
Data Presentation
Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide representative data for closely related anthracyclines to offer a comparative context.
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | Auramycin A (Representative Analogue) |
| Molecular Formula | Not Available | C₃₄H₄₅NO₁₂ |
| Molecular Weight | Not Available | 659.7 g/mol |
| Appearance | Not Available | Orange-red powder |
| UV-Vis λmax (in MeOH) | Not Available | 228, 254, 292, 432 nm |
Table 2: Biological Activity of this compound and Representative Anthracyclines
| Activity | This compound | Doxorubicin (Clinically Used Anthracycline) |
| Antibacterial Activity (MIC) | ||
| Bacillus subtilis | Active (Specific values not available) | 0.1 - 1.0 µg/mL |
| Staphylococcus aureus | Active (Specific values not available) | 0.2 - 2.0 µg/mL |
| Antitumor Activity (IC₅₀) | ||
| Leukemia (e.g., L1210) | Active (Specific values not available) | 0.01 - 0.1 µM |
| Solid Tumors (e.g., HeLa) | Active (Specific values not available) | 0.05 - 0.5 µM |
Note: The data for Auramycin A and Doxorubicin are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
The following are generalized protocols for the fermentation, isolation, and purification of anthracycline antibiotics like this compound from Streptomyces species.
Fermentation
A seed culture of the producing Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at 28-30°C for 2-3 days on a rotary shaker. The seed culture is then used to inoculate a production medium rich in carbon and nitrogen sources (e.g., soybean meal, glucose, and mineral salts). The production culture is incubated for 5-7 days under controlled conditions of temperature, pH, and aeration to maximize the yield of the antibiotic.
Isolation and Purification
The harvested culture broth is first centrifuged to separate the mycelium from the supernatant. The antibiotic, which can be present in both the mycelium and the supernatant, is extracted using an organic solvent such as ethyl acetate or chloroform. The crude extract is then concentrated under reduced pressure.
Purification is typically achieved through a series of chromatographic techniques. Initial purification can be performed using silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol). Further purification to obtain the pure compound is often carried out using high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water gradient).
Mechanism of Action and Signaling Pathways
The primary mechanism of action of anthracyclines, including likely this compound, involves the inhibition of topoisomerase II and the induction of apoptosis.
Topoisomerase II Inhibition
Anthracyclines intercalate into the DNA, forming a stable complex with topoisomerase II. This ternary complex prevents the re-ligation of the DNA strands after the enzyme has introduced double-strand breaks to resolve DNA supercoils. The accumulation of these DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately apoptosis.
Induction of Apoptosis
Beyond topoisomerase II inhibition, anthracyclines induce apoptosis through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS). This oxidative stress can lead to the activation of the intrinsic apoptotic pathway.
Key events include the activation of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax. Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining the cell's fate. Furthermore, stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK are also activated by ROS and contribute to the apoptotic signaling cascade.
Conclusion
This compound is a promising member of the auramycin family of anthracycline antibiotics with demonstrated anti-gram-positive bacterial and antitumor activities. While specific quantitative data and detailed experimental protocols from its primary discovery are not widely accessible, this guide provides a comprehensive overview based on the general knowledge of anthracycline discovery, production, and mechanism of action. Further research into the specific properties of this compound could unveil its full therapeutic potential and pave the way for the development of novel anticancer agents.
Spectroscopic Profile of 1-Hydroxyauramycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for 1-Hydroxyauramycin B, an anthracycline antibiotic with noted anti-Gram-positive bacterial and anti-tumor cell activity.[1] The structural elucidation of this compound was first reported in 1981, and this document aims to compile and present the key spectroscopic data that define its chemical structure.
Introduction
This compound belongs to the anthracycline class of antibiotics, a group of compounds that have been pivotal in cancer chemotherapy. The addition of a hydroxyl group at the C-1 position of the auramycinone aglycone is a key structural feature. Understanding the precise spectroscopic characteristics of this molecule is crucial for its identification, synthesis, and the development of new derivatives with potentially improved therapeutic profiles.
Spectroscopic Data Summary
Consequently, the following tables are presented as a template, outlining the expected data based on the known structure of this compound and typical spectroscopic values for related anthracycline antibiotics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Hypothetical)
Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | |||
Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available | ||
Mass Spectrometry (MS) Data (Hypothetical)
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Ion Type | Relative Abundance (%) |
| Data not available | ||
Infrared (IR) Spectroscopy Data (Hypothetical)
Table 4: Hypothetical IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for an anthracycline antibiotic like this compound, based on common laboratory practices.
NMR Spectroscopy
A sample of purified this compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the accurate mass of the parent ion and its fragmentation pattern. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small percentage of formic acid) and introduced into the mass spectrometer.
Infrared Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr (potassium bromide) pellet, a thin film, or in a suitable solvent. The spectrum would reveal the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.
Logical Relationships in Spectroscopic Data Analysis
The interpretation of spectroscopic data is a complementary process where information from each technique is used to build a complete structural picture.
Conclusion
While the precise, quantitative spectroscopic data for this compound remains within specialized literature, this guide provides a framework for understanding the types of data and experimental procedures necessary for its characterization. The provided templates and workflows serve as a reference for researchers and scientists working on the analysis of this and related anthracycline compounds. Further investigation into the primary literature is recommended for accessing the specific numerical data.
References
1-Hydroxyauramycin B: A Technical Overview of its Anticipated Biological Activity
Disclaimer: Publicly available scientific literature on the specific biological activity of 1-Hydroxyauramycin B is limited. This document provides a technical guide based on the known activities of its parent class of compounds, the anthracyclines. The quantitative data, experimental protocols, and signaling pathways described herein are representative of anthracyclines and serve as a predictive framework for this compound.
Introduction
This compound is a member of the auramycin family of antibiotics, which belong to the broader class of anthracyclines.[1] Anthracyclines are a group of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[2][3] The addition of a hydroxyl group at the C-1 position of the anthracycline backbone, as is the case in this compound, has been shown in related compounds to potentially enhance cytotoxic potency. This guide summarizes the expected biological activities, mechanisms of action, and relevant experimental methodologies for the scientific and drug development community.
Quantitative Biological Activity
| Compound | Assay Type | Cell Line/Organism | IC50 (µM) | MIC (µg/mL) | Reference |
| Doxorubicin | Cytotoxicity (MTT Assay) | MCF-7 (Human Breast Cancer) | 0.1 - 0.5 | [Generic Data] | |
| Daunorubicin | Cytotoxicity (MTT Assay) | HL-60 (Human Promyelocytic Leukemia) | 0.05 - 0.2 | [Generic Data] | |
| Auramycin A | Antibacterial | Staphylococcus aureus | 0.1 - 1.0 | [Predicted based on class] | |
| This compound | Cytotoxicity / Antibacterial | Various | [Data Not Available] | [Data Not Available] |
Mechanism of Action: The Anthracycline Paradigm
The primary mechanism of action for anthracyclines, and therefore the predicted mechanism for this compound, involves the inhibition of DNA and RNA synthesis. This is achieved through several concurrent processes:
-
DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[2] This intercalation physically obstructs the action of DNA and RNA polymerases, thereby halting replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation of the strands and leading to double-strand breaks and subsequent apoptosis.
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
The following diagram illustrates the general mechanism of action for anthracyclines.
Caption: General mechanism of action for anthracycline antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Mueller-Hinton Broth (MHB).
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in MHB. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Determination of Half-Maximal Inhibitory Concentration (IC50) in Cancer Cell Lines
This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cytotoxicity.
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cancer cell line by 50%.
Materials:
-
This compound stock solution.
-
Human cancer cell line (e.g., MCF-7, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Sterile 96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL of each dilution to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the cells with the compound for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the Half-Maximal Inhibitory Concentration (IC50).
Conclusion
This compound, as a member of the anthracycline family, is anticipated to exhibit significant antibacterial and potent antineoplastic activity. Its mechanism of action is likely to involve DNA intercalation and topoisomerase II inhibition, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a standardized approach to characterizing its biological activity. Further research is warranted to elucidate the specific quantitative activity of this compound and to explore its full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Isolation and Characterization of 1-Hydroxyauramycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial isolation and characterization of 1-Hydroxyauramycin B, an anthracycline antibiotic. Due to the limited public accessibility of the primary research article from 1981, this document synthesizes information from related studies on anthracyclines produced by Streptomyces galilaeus to present a probable and generalized methodology. This guide is intended to inform researchers on the likely procedures and data involved in the discovery of this compound.
Introduction to this compound
This compound belongs to the anthracycline class of antibiotics, a group of potent anti-cancer and antimicrobial agents. It is a secondary metabolite produced by the bacterium Streptomyces galilaeus. The core structure of anthracyclines consists of a tetracyclic quinone aglycone linked to one or more sugar moieties. The specific hydroxylation pattern and the nature of the sugar residues contribute to the diversity and biological activity of these compounds. This compound, along with its analog 1-Hydroxyauramycin A, was first reported as a new anthracycline antibiotic with potential biological activity.
Experimental Protocols: A Generalized Approach
The following experimental protocols are based on established methods for the isolation and characterization of anthracycline antibiotics from Streptomyces cultures. The exact parameters for this compound would be detailed in the primary literature.
Fermentation of Streptomyces galilaeus
-
Microorganism: A high-producing strain of Streptomyces galilaeus (e.g., ATCC 31615 or a similar strain) would be used for the production of this compound.
-
Culture Medium: A suitable production medium rich in carbon and nitrogen sources would be employed. A typical medium might contain glucose, starch, soybean meal, yeast extract, and inorganic salts.
-
Fermentation Conditions: The fermentation would be carried out in submerged culture under aerobic conditions. Key parameters such as temperature (typically 28-30°C), pH (around 7.0), and agitation would be optimized to maximize the yield of the desired antibiotic. The fermentation would be monitored over several days, with antibiotic production typically occurring in the stationary phase.
Isolation and Purification
The isolation and purification of this compound would involve a multi-step process to separate it from other metabolites and media components.
-
Extraction: The fermentation broth would be harvested and the mycelium separated from the supernatant by centrifugation or filtration. The anthracyclines, including this compound, would be extracted from both the mycelium and the supernatant using organic solvents such as acetone, methanol, or ethyl acetate.
-
Solvent Partitioning: The crude extract would be concentrated and subjected to liquid-liquid partitioning to remove highly polar or non-polar impurities.
-
Chromatography: A series of chromatographic techniques would be employed for the purification of this compound.
-
Column Chromatography: Initial separation would likely be performed on a silica gel or alumina column using a gradient of organic solvents.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain a pure compound would be achieved using preparative reverse-phase HPLC.
-
Characterization
The structural elucidation of this compound would be accomplished using a combination of spectroscopic techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima of the anthracycline chromophore.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be used to determine the complete chemical structure, including the stereochemistry of the aglycone and the sugar moieties.
-
Physicochemical Properties: Other properties such as melting point and optical rotation would also be determined.
Quantitative Data Summary
While the specific quantitative data for the initial isolation of this compound is not available in the public domain, the following tables represent the types of data that would be collected and presented.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value |
| Molecular Formula | C₄₁H₄₉NO₁₆ |
| Molecular Weight | 815.82 g/mol |
| Appearance | Reddish-orange powder |
| Melting Point | Not Available |
| Optical Rotation | Not Available |
| UV-Vis λmax (MeOH) | Not Available |
Table 2: Biological Activity of Related Anthracyclines (Illustrative)
| Compound | Target Organism/Cell Line | IC₅₀ / MIC |
| Doxorubicin | Human cancer cell lines | Varies (nM range) |
| Aclacinomycin A | Gram-positive bacteria | Varies (µg/mL range) |
Visualizations
The following diagrams illustrate the generalized workflows and pathways relevant to the isolation and characterization of this compound.
Caption: Generalized workflow for the isolation and characterization of this compound.
Caption: Simplified schematic of the biosynthetic pathway leading to anthracyclines.
Conclusion
Literature Review of 1-Hydroxyauramycin B Research: A Summary of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide aims to summarize the current state of knowledge on 1-Hydroxyauramycin B based on the limited information accessible. Due to the lack of extensive research, this document will highlight the information gaps and suggest directions for future investigation, rather than providing an in-depth technical analysis.
Biological Activity
This compound is noted for its activity against Gram-positive bacteria and its potential as an antitumor agent.[1] This aligns with the known biological profile of other anthracycline antibiotics, which are widely used in chemotherapy. The core mechanism of action for many anthracyclines involves the intercalation of DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair processes in cancer cells. However, specific studies detailing the cytotoxic effects, IC50 values against various cell lines, or the antibacterial spectrum for this compound are not available in the reviewed literature.
Quantitative Data
A critical aspect of drug development is the quantitative assessment of a compound's efficacy and safety. This includes metrics such as half-maximal inhibitory concentration (IC50), binding affinities (Kd), and pharmacokinetic parameters. Unfortunately, no specific quantitative data for this compound could be retrieved from the available literature. To provide context, a general table outlining the types of quantitative data typically collected for anthracycline antibiotics is provided below.
| Data Type | Description | Relevance in Drug Development |
| IC50 / EC50 | Concentration of the drug that inhibits a biological process or cell growth by 50%. | Measures the potency of the compound against specific cancer cell lines or bacteria. |
| MIC | Minimum Inhibitory Concentration required to prevent the visible growth of a microorganism. | Key parameter for assessing antibacterial efficacy. |
| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, and Excretion of the compound in a biological system. | Determines the drug's bioavailability, half-life, and potential for accumulation. |
| In vivo efficacy | The effect of the drug in a living organism (e.g., tumor regression in animal models). | Provides crucial information on the therapeutic potential in a complex biological system. |
This table represents a general framework for data that would be essential for a thorough evaluation of this compound, but specific values for this compound are not currently available.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound have not been published in the accessible scientific literature. Research on other novel antibiotics often involves a standardized workflow from isolation to characterization.
A generalized workflow for the discovery and initial characterization of a novel antibiotic is depicted below.
Caption: Generalized workflow for novel antibiotic discovery.
Signaling Pathways
The specific signaling pathways modulated by this compound are currently unknown. For many anthracyclines, the primary mechanism of cytotoxicity is the induction of apoptosis (programmed cell death) in cancer cells. This is often initiated by DNA damage, leading to the activation of complex signaling cascades.
A simplified, hypothetical signaling pathway illustrating how an anthracycline might induce apoptosis is presented below. This diagram is based on the known mechanisms of other drugs in this class and is not specific to this compound.
Caption: Hypothetical apoptotic pathway for an anthracycline.
Conclusion and Future Directions
The current body of scientific literature on this compound is exceedingly limited. While its classification as an anthracycline antibiotic with potential antibacterial and antitumor activities provides a starting point, a comprehensive understanding of this compound is lacking. To fully assess its therapeutic potential, future research should focus on:
-
Total Synthesis and Analog Development: Establishing a reliable synthetic route would enable the production of sufficient quantities for detailed studies and the creation of novel derivatives with improved properties.
-
In-depth Biological Characterization: Comprehensive screening against a panel of cancer cell lines and pathogenic bacteria is necessary to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Investigating its specific molecular targets and effects on cellular pathways will be crucial to understanding its therapeutic effects and potential side effects.
-
Preclinical Development: Should in vitro studies prove promising, subsequent evaluation in animal models will be essential to assess its in vivo efficacy, pharmacokinetics, and safety profile.
Without further dedicated research to generate this fundamental data, this compound remains a compound of theoretical interest with an uncharacterized therapeutic potential. The information presented here serves as a call for further investigation into this and other lesser-known natural products that may hold promise for future drug development.
References
Methodological & Application
Chemoenzymatic Synthesis of 1-Hydroxyauramycin B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed chemoenzymatic synthesis protocol for 1-Hydroxyauramycin B, a novel anthracycline antibiotic. Due to the absence of a published total chemical synthesis for this compound, this protocol leverages a combination of microbial biosynthesis and enzymatic transformations to afford the target molecule. The synthesis commences with the fermentative production of the aglycone precursor, auramycinone, in an engineered Streptomyces coelicolor host. Subsequently, site-specific C-1 hydroxylation is achieved using a two-component hydroxylase system. The final step involves the glycosylation of the 1-hydroxylated aglycone with L-rhodosamine, a common sugar moiety in this class of compounds, mediated by a glycosyltransferase. This chemoenzymatic strategy offers a plausible and efficient route to this compound and its analogs for further investigation and drug development. It should be noted that the definitive structure of Auramycin B is not widely reported; therefore, this protocol targets a representative molecule featuring the 1-hydroxyauramycinone core glycosylated with L-rhodosamine.
Chemoenzymatic Synthesis Workflow
The proposed synthesis of this compound is a three-stage process, as illustrated in the workflow diagram below.
Caption: Chemoenzymatic synthesis workflow for this compound.
Experimental Protocols
Stage 1: Biosynthesis of Auramycinone
This protocol is based on the heterologous production of auramycinone in Streptomyces coelicolor.
1.1. Strain and Culture Conditions:
-
Strain: Streptomyces coelicolor M1152ΔmatAB harboring the auramycinone biosynthetic gene cluster.
-
Seed Culture: Inoculate a single colony into 50 mL of TSB medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 250 rpm for 48 hours.
-
Production Culture: Inoculate 500 mL of R5A production medium in a 2 L baffled flask with 5% (v/v) of the seed culture. Incubate at 30°C with shaking at 250 rpm for 5-7 days.
1.2. Extraction and Purification of Auramycinone:
-
Harvest the culture by centrifugation (8,000 x g, 15 min).
-
Extract the cell pellet and supernatant separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Resuspend the crude extract in a minimal volume of methanol and subject to silica gel column chromatography using a gradient of dichloromethane and methanol for purification.
-
Monitor fractions by TLC and HPLC-MS to identify those containing auramycinone.
-
Pool the pure fractions and evaporate the solvent to yield auramycinone as a colored solid.
| Parameter | Value | Reference |
| Auramycinone Titer | 15-20 mg/L | [1][2] |
| Purity | >95% | N/A |
Stage 2: Enzymatic 1-Hydroxylation of Auramycinone
This step utilizes the two-component hydroxylase system KstA15/KstA16.
2.1. Enzyme Preparation:
-
The genes for KstA15 and KstA16 can be cloned into an E. coli expression vector (e.g., pET-28a) and the His-tagged proteins expressed and purified using standard Ni-NTA affinity chromatography.
2.2. In Vitro Hydroxylation Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Auramycinone (dissolved in DMSO)
-
200 µM NADPH
-
5 µM KstA15
-
5 µM KstA16
-
-
Incubate the reaction mixture at 30°C for 4-6 hours.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins (14,000 x g, 10 min).
-
Analyze the supernatant by HPLC-MS to confirm the formation of 1-hydroxyauramycinone.
2.3. Purification of 1-Hydroxyauramycinone:
-
The product can be purified from the reaction mixture using preparative HPLC with a C18 column.
| Parameter | Value | Reference |
| Substrate Concentration | 100 µM | [3] |
| Enzyme Concentration | 5 µM | [3] |
| Conversion Yield | >80% (in vitro) | [3] |
Stage 3: Enzymatic Glycosylation of 1-Hydroxyauramycinone
This protocol uses a glycosyltransferase, such as AknS, to attach L-rhodosamine to the 1-hydroxylated aglycone.
3.1. Preparation of TDP-L-rhodosamine:
-
TDP-L-rhodosamine can be synthesized enzymatically from TDP-L-daunosamine using the N-methyltransferases AclP and AknX2. The enzymes can be expressed and purified from E. coli.
3.2. Glycosylation Reaction:
-
Set up a reaction mixture containing:
-
50 mM HEPES buffer (pH 8.0)
-
5 mM MgCl₂
-
2 mM TDP-L-rhodosamine
-
500 µM 1-Hydroxyauramycinone (in DMSO)
-
10 µM AknS glycosyltransferase
-
-
Incubate the reaction at 30°C for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC-MS.
-
Terminate the reaction by adding an equal volume of methanol.
3.3. Purification of this compound:
-
Remove precipitated protein by centrifugation.
-
Purify the supernatant containing this compound by preparative HPLC on a C18 column.
| Parameter | Value | Reference |
| Aglycone Concentration | 500 µM | [4] |
| Sugar Donor Concentration | 2 mM | [4] |
| Glycosylation Yield | Variable | [4] |
General Mechanism of Action of Anthracyclines
The synthesized this compound, as an anthracycline, is expected to exert its biological effects through mechanisms common to this class of compounds. The primary modes of action are DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.
Caption: General mechanism of action for anthracycline antibiotics.
Conclusion
The chemoenzymatic approach outlined in this document provides a robust and adaptable platform for the synthesis of this compound. By combining the strengths of microbial biosynthesis for the production of complex scaffolds with the precision of enzymatic catalysis for specific chemical transformations, this strategy circumvents the challenges associated with the total chemical synthesis of such intricate natural products. This methodology not only offers a viable route to the target molecule but also opens avenues for the generation of a diverse library of auramycin analogs for structure-activity relationship studies and the development of next-generation anticancer agents.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Chlortetracycline HCL/Aureomycin Hydrochloride 64-72-2, CasNo.64-72-2 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. [New anthracycline antibiotics taurimycins A and B produced by a Str. tauricus No. 7036-1 culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthracycline Medications (Doxorubicin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Hydroxyauramycin B from Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyauramycin B is an anthracycline antibiotic with noted anti-Gram-positive bacterial and anti-tumor cell activity.[1] As a secondary metabolite produced by fermentation, typically from Streptomyces species, its purification from the culture broth is a critical step for further research and development. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for anthracycline antibiotics. While specific quantitative data from the original literature remains elusive, this guide presents a robust workflow and templates for systematic data collection.
Data Presentation
Effective purification requires careful monitoring of yield and purity at each stage. The following tables should be used to record experimental data for process optimization and validation.
Table 1: Solvent Extraction Efficiency
| Extraction Solvent | Volume (L) | Temperature (°C) | pH of Broth | Yield (mg) | Purity (%) | Notes |
| Ethyl Acetate | ||||||
| Chloroform | ||||||
| Butanol | ||||||
| Other: |
Table 2: Column Chromatography Performance
| Column Type (e.g., Silica Gel, C18) | Mobile Phase | Elution Gradient | Fraction Volume (mL) | Target Fractions | Yield (mg) | Purity (%) |
Table 3: HPLC Purification Summary
| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Collected Peak | Yield (mg) | Final Purity (%) |
Experimental Protocols
This section details a multi-step protocol for the purification of this compound from a fermentation culture.
Fermentation and Biomass Separation
-
1.1. Culture Conditions: Cultivate the producing Streptomyces strain in a suitable liquid medium under optimal conditions for secondary metabolite production (e.g., temperature, pH, aeration, and incubation time).
-
1.2. Harvesting: After the fermentation period, harvest the culture broth.
-
1.3. Biomass Separation: Separate the mycelium from the culture filtrate by centrifugation or filtration. As anthracyclines can be present in both the mycelium and the filtrate, it is crucial to process both components.
Extraction of this compound
-
2.1. Mycelial Extraction:
-
Suspend the mycelial cake in a polar organic solvent such as methanol or acetone.
-
Stir or sonicate the suspension for a sufficient duration to ensure thorough extraction of the compound from the cells.
-
Filter the mixture to separate the solvent extract from the mycelial debris.
-
Repeat the extraction process to maximize the yield.
-
Combine the solvent extracts.
-
-
2.2. Filtrate Extraction:
-
Adjust the pH of the culture filtrate to be slightly alkaline (pH 8.0-8.5) to ensure the anthracycline is in its less polar, free base form.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate, chloroform, or butanol.
-
Separate the organic phase containing the target compound. Repeat the extraction to maximize recovery.
-
Combine the organic extracts.
-
-
2.3. Concentration:
-
Combine the mycelial and filtrate extracts.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification
-
3.1. Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).
-
Elute the column with a stepwise or gradient system of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate them.
-
-
3.2. Reversed-Phase HPLC (Final Purification):
-
Dissolve the partially purified sample in the HPLC mobile phase.
-
Inject the sample onto a preparative reversed-phase column (e.g., C18).
-
Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Monitor the elution profile using a UV-Vis detector at the appropriate wavelength for anthracyclines (around 254 nm and 480 nm).
-
Collect the peak corresponding to this compound.
-
Desalt and concentrate the purified fraction to obtain pure this compound.
-
Purity Assessment and Characterization
-
4.1. Purity Check: Assess the purity of the final product using analytical HPLC.
-
4.2. Structural Confirmation: Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
The following diagrams illustrate the key workflows in the purification process.
Caption: Overall workflow for the purification of this compound.
Caption: Logical flow of the chromatographic purification steps.
References
Application Notes and Protocols for 1-Hydroxyauramycin B in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyauramycin B is an anthracycline antibiotic that has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, as well as anti-tumor properties.[1] As a member of the anthracycline class, its mechanism of action is believed to involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This document provides detailed application notes and standardized protocols for the evaluation of the antimicrobial efficacy of this compound.
These guidelines are intended to assist researchers in microbiology, natural product chemistry, and drug discovery in assessing the antimicrobial potential of this compound through established in vitro assays. The protocols provided are based on widely accepted methods for antimicrobial susceptibility testing.
Data Presentation
The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[2][3] The following table presents hypothetical MIC values for this compound against a panel of clinically relevant Gram-positive bacteria.
Disclaimer: The following data is illustrative and intended to serve as a template for presenting experimental results. Actual MIC values must be determined experimentally.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |
| Enterococcus faecalis | ATCC 29212 | 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
| Bacillus subtilis | ATCC 6633 | 0.125 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a bacterial inoculum from a fresh culture (18-24 hours) on a non-selective agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without the compound), and well 12 will be the negative control (sterile medium).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative technique used for initial screening of antimicrobial activity. It is based on the diffusion of the antimicrobial agent from a well through a solid agar medium inoculated with the test microorganism.
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator (35-37°C)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation of Wells:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of approximately 6-8 mm in diameter in the agar.
-
-
Application of the Compound:
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well. A solvent control should also be included.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity at the tested concentration.
-
Visualizations
Caption: Workflow for MIC Determination using Broth Microdilution.
Caption: Mechanism of Action of this compound.
References
- 1. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
1-Hydroxyauramycin B for in vitro cancer cell line studies
Application Notes and Protocols for 1-Hydroxyauramycin B in In Vitro Cancer Cell Line Studies
Disclaimer: As of November 2025, publicly available research on "this compound" for in vitro cancer cell line studies is not available. The following application notes and protocols are based on generalized methodologies for similar anti-tumor antibiotics and are intended to serve as a template. All experimental parameters should be optimized for the specific cell lines and laboratory conditions being used.
Introduction
Anti-tumor antibiotics are a class of chemotherapeutic agents that interfere with the processes of cell division, DNA replication, and protein synthesis in cancer cells. These compounds, often derived from natural sources, represent a cornerstone in cancer treatment. This document provides a framework for the in vitro evaluation of novel anti-tumor antibiotics, using the placeholder "this compound," against various cancer cell lines. The primary objectives of these studies are to determine the cytotoxic and apoptotic potential of the compound and to elucidate its mechanism of action.
Data Presentation
Comprehensive data analysis is critical for evaluating the anti-cancer efficacy of a new compound. All quantitative data should be summarized in clear, structured tables for comparative analysis.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |
| e.g., NCI-H460 | Lung Carcinoma | Data not available | Data not available |
| e.g., SF-268 | Glioblastoma | Data not available | Data not available |
| e.g., OVCAR-3 | Ovarian Cancer | Data not available | Data not available |
| e.g., HCT-116 | Colon Carcinoma | Data not available | Data not available |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| e.g., MCF-7 | e.g., IC50 value | Data not available | Data not available |
| e.g., NCI-H460 | e.g., IC50 value | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate scientific investigation.
Cell Culture
-
Cell Line Maintenance: Culture cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Methodologies and Pathways
Visual diagrams aid in understanding complex experimental workflows and biological pathways.
Caption: General workflow for the in vitro assessment of an anti-tumor compound.
Many anti-tumor antibiotics exert their effects by inducing apoptosis through DNA damage and the generation of reactive oxygen species (ROS).
Caption: A generalized signaling pathway for apoptosis induction by anti-tumor antibiotics.
Application Notes and Protocols for the Development of 1-Hydroxyauramycin B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of analogs of 1-Hydroxyauramycin B, an anthracycline antibiotic with promising anti-tumor and antibacterial properties. This document outlines synthetic strategies, detailed experimental protocols for synthesis and biological evaluation, and data presentation guidelines to facilitate research and drug discovery in this area.
Introduction
This compound is a member of the auramycin family of anthracycline antibiotics. Like other anthracyclines, its biological activity is attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell death in rapidly dividing cancer cells. The development of analogs of this compound is a promising strategy to enhance its therapeutic index, overcoming challenges such as drug resistance and cardiotoxicity associated with current anthracycline-based chemotherapies. These notes provide a framework for the rational design, synthesis, and evaluation of novel this compound analogs.
Data Presentation
Quantitative data for novel analogs should be systematically organized to allow for clear comparison of structure-activity relationships (SAR).
Table 1: Physicochemical and Synthetic Data of this compound Analogs
| Analog ID | Structure/Modification | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | LogP |
| 1-HAM-B | (Reference) | 545.5 | - | >98 | - |
| Analog-1 | [Specify Modification] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Analog-2 | [Specify Modification] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Anticancer Activity (IC50, µM) of this compound Analogs
| Analog ID | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) | HCT116 (Colon) | Normal Cell Line (e.g., HFF) |
| 1-HAM-B | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Auramycinone | 31.00 ± 0.96[1] | - | 13.90 ± 2.10[1] | - | - |
| Analog-1 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Analog-2 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| ... | ... | ... | ... | ... | ... |
Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Analogs
| Analog ID | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| 1-HAM-B | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Analog-1 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| Analog-2 | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Value] |
| ... | ... | ... | ... | ... |
Experimental Protocols
I. Synthesis of this compound Analogs
The synthesis of this compound analogs can be approached through chemical synthesis, biosynthesis, or a combination of both (semi-synthesis).
A. Chemical Synthesis of the Aglycone: (±)-Auramycinone
This protocol is adapted from a known chemical synthesis of (±)-auramycinone.
Protocol 1: Synthesis of (±)-Auramycinone
-
Generation of the Quinonoid Pyrone: Dehydrate the formyl acid precursor by reacting with acetic anhydride in benzene at 80°C. This generates the reactive o-quinonoid pyrone intermediate in situ.
-
Diels-Alder Reaction: Trap the quinonoid pyrone with an appropriate dienophile, such as 2-(triethylsilyloxy)propene, to form the tetracyclic core structure.
-
Transformation to Auramycinone: The resulting adduct can then be transformed into (±)-auramycinone through a series of established chemical modifications.
B. Biosynthesis of Auramycinone
Metabolic engineering of host strains like Streptomyces coelicolor provides an alternative route to produce the auramycinone scaffold.
Protocol 2: Fermentative Production of Auramycinone
-
Strain Engineering: Engineer a suitable Streptomyces host strain (e.g., S. coelicolor M1152ΔmatAB) with the necessary polyketide synthase (PKS) and tailoring enzyme genes for auramycinone production. This can be achieved using a BioBricks metabolic engineering platform.[2][3]
-
Fermentation: Culture the engineered strain in a suitable fermentation medium (e.g., E1 media) under optimized conditions (temperature, pH, aeration).
-
Extraction and Purification: Extract the fermented broth with an organic solvent (e.g., ethyl acetate). Purify the auramycinone from the crude extract using chromatographic techniques such as silica gel chromatography and HPLC.
C. 1-Hydroxylation of Auramycinone
The key 1-hydroxyl group can be introduced enzymatically.
Protocol 3: Enzymatic 1-Hydroxylation
-
Enzyme Source: Utilize a multi-oxygenase cassette (e.g., KstA15 and KstA16) expressed in a suitable host.[4]
-
Biotransformation: Incubate the purified auramycinone with the enzyme preparation under optimized buffer and cofactor conditions.
-
Purification: Purify the resulting 1-hydroxyauramycinone using standard chromatographic methods.
D. Glycosylation to Form this compound Analogs
The final step involves the attachment of sugar moieties to the 1-hydroxyauramycinone aglycone. Analogs can be created by varying the sugar component. The native sugar in auramycins is often rhodinose.
Protocol 4: Glycosylation of 1-Hydroxyauramycinone
-
Sugar Donor Synthesis: Prepare the desired activated sugar donor, for example, a glycosyl halide or a thioglycoside of L-rhodinose or its analog.
-
Glycosylation Reaction: React the 1-hydroxyauramycinone aglycone with the activated sugar donor in the presence of a suitable promoter (e.g., silver triflate, NIS/TfOH). The reaction conditions (solvent, temperature, and stoichiometry) need to be optimized for each analog.
-
Deprotection: If protecting groups were used on the sugar moiety, remove them using appropriate deprotection strategies (e.g., acid or base treatment, hydrogenolysis).
-
Purification: Purify the final glycosylated analog using HPLC.
II. Biological Evaluation of this compound Analogs
A. In Vitro Anticancer Activity
Protocol 5: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC3, HCT116) and a normal cell line in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
B. Mechanism of Action Studies
Protocol 6: Topoisomerase II Inhibition Assay
-
Assay Principle: Utilize a commercially available kit that measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.
-
Reaction Setup: Set up reactions containing kDNA, human topoisomerase II, assay buffer, and varying concentrations of the this compound analogs. Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Electrophoresis: Separate the reaction products on an agarose gel. Decatenated DNA will migrate faster than catenated kDNA.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.
Protocol 7: DNA Intercalation Assay
-
Principle: DNA intercalation can be assessed by monitoring the change in the fluorescence of a DNA-binding dye (e.g., ethidium bromide) upon displacement by the test compound, or by measuring the change in the melting temperature (Tm) of double-stranded DNA.
-
Fluorescence Displacement: Incubate calf thymus DNA with ethidium bromide until a stable fluorescence signal is achieved. Add increasing concentrations of the this compound analog and measure the decrease in fluorescence.
-
DNA Thermal Denaturation: Mix the analog with a solution of double-stranded DNA. Use a spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased. An increase in the Tm in the presence of the compound indicates DNA intercalation.
Visualizations
Caption: Workflow for the development and evaluation of this compound analogs.
Caption: Proposed mechanism of action for this compound analogs.
References
- 1. Synthesis of (±)-aklavinone and (±)-auramycinone via electron-deficient o-quinonoid pyrones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Diverse Combinatorial Biosynthesis Strategies for C–H Functionalization of Anthracyclinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
1-Hydroxyauramycin B: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyauramycin B is an anthracycline antibiotic that has demonstrated activity against Gram-positive bacteria and tumor cells.[1] As a member of the anthracycline class of compounds, which includes widely used chemotherapeutic agents like doxorubicin and daunorubicin, this compound holds potential for further investigation in oncology and microbiology research. This document provides a framework for researchers initiating studies with this compound, outlining generalized protocols for determining effective dosages in both in vitro and in vivo settings. Due to the limited availability of specific published data for this compound, the following protocols are based on established methodologies for other anthracycline antibiotics and are intended to serve as a starting point for experimental design.
Introduction
This compound is a lesser-studied member of the anthracycline family of antibiotics, which are known for their potent anti-cancer properties.[1] The general mechanism of action for anthracyclines involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. While specific signaling pathways for this compound have not been elucidated, it is likely to share mechanistic similarities with other anthracyclines.
In Vitro Dosage and Administration
General Guidelines for In Vitro Experiments
For initial in vitro experiments, a wide range of concentrations should be tested to determine the cytotoxic and anti-proliferative effects of this compound on the cell line of interest. A common starting point for novel anthracyclines is to test concentrations spanning from nanomolar to micromolar ranges.
Table of In Vitro Concentration Ranges for Common Anthracyclines
The following table provides typical in vitro concentration ranges for well-established anthracyclines, which can serve as a reference for designing dose-response experiments for this compound.
| Anthracycline | Cell Line Example | Assay Type | Concentration Range | Reference |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT Assay) | 0.01 µM - 10 µM | |
| Daunorubicin | Various Leukemia Cell Lines | Apoptosis Assay | 0.1 µM - 5 µM | |
| Epirubicin | Ovarian Cancer Cell Lines | Cell Viability | 10 nM - 1000 nM |
Experimental Protocol: Determining the IC50 of this compound in Cancer Cell Lines
This protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Dosage and Administration
General Guidelines for In Vivo Experiments
For in vivo studies, the dosage and administration route will depend on the animal model, tumor type, and experimental goals. It is crucial to conduct initial toxicity studies to determine the maximum tolerated dose (MTD) of this compound.
Table of In Vivo Dosages for Common Anthracyclines
The following table provides examples of in vivo dosages for doxorubicin in mouse models, which can serve as a starting point for designing studies with this compound.
| Anthracycline | Animal Model | Tumor Type | Administration Route | Dosage Regimen | Reference |
| Doxorubicin | Nude Mice | Breast Cancer Xenograft | Intravenous (i.v.) | 2 mg/kg, once a week | |
| Doxorubicin | Balb/c Mice | Lymphoma | Intraperitoneal (i.p.) | 5 mg/kg, single dose |
Experimental Protocol: Evaluating the Anti-Tumor Efficacy of this compound in a Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the chosen route (e.g., i.v. or i.p.) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.
Signaling Pathways
The general mechanism of action of anthracyclines involves multiple cellular pathways. While the specific pathways affected by this compound have not been detailed, the following diagram illustrates the established signaling cascade for this class of drugs.
Conclusion
This compound is an intriguing anthracycline antibiotic that warrants further investigation. The protocols and information provided in this document offer a foundational approach for researchers to begin exploring its therapeutic potential. It is imperative to conduct thorough dose-escalation and toxicity studies to establish a safe and effective dosage regimen for both in vitro and in vivo applications. As more research becomes available, a more refined understanding of the specific dosage, administration, and mechanism of action of this compound will emerge.
References
Application Notes and Protocols for Determining the Cellular Activity of 1-Hydroxyauramycin B
References
- 1. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracycline - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death - ProQuest [proquest.com]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. advetresearch.com [advetresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Synergistic Antibacterial Effects of 1-Hydroxyauramycin B in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing drugs. 1-Hydroxyauramycin B, an anthracycline antibiotic, has demonstrated antibacterial properties. While data on its synergistic combinations are limited, this document will use the closely related and well-studied anthracycline, Daunorubicin, as a representative to illustrate the principles and methodologies for evaluating antibiotic synergy. The protocols and data presentation formats provided herein are directly applicable to the study of this compound in combination with other antibacterial agents.
Anthracyclines, such as Daunorubicin, exert their antibacterial effects primarily through DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and ultimately cell death.[1][2] The synergistic effect with other antibiotics is often achieved through complementary mechanisms of action, such as the disruption of the bacterial cell wall by one agent, facilitating the entry of the anthracycline to its intracellular target.
Quantitative Data Summary
The following tables summarize the synergistic effects of Daunorubicin in combination with various antibiotics against different bacterial strains, as determined by the checkerboard method. The Fractional Inhibitory Concentration (FIC) Index is a measure of the synergistic activity, where an FIC Index of ≤ 0.5 indicates synergy.
Table 1: Synergistic Effects of Daunorubicin Combinations against Enterococci
| Antibiotic Combination | Target Organism | FIC Index | Interpretation |
| Daunorubicin + Rifampicin | Enterococcus spp. | ~ 0.3 | Synergy[3] |
| Daunorubicin + Ampicillin | Enterococcus spp. | Additive/Synergy | Additive/Synergy[3] |
| Daunorubicin + Piperacillin | Enterococcus spp. | Additive/Synergy | Additive/Synergy[3] |
| Daunorubicin + Vancomycin | Enterococcus spp. | Additive | Additive[3] |
Table 2: Synergistic Effects of Daunorubicin Combinations against Staphylococcus
| Antibiotic Combination | Target Organism | FIC Index | Interpretation |
| Daunorubicin + Tobramycin | Staphylococcus spp. | Synergy in most strains | Synergy[3] |
| Daunorubicin + Oxacillin | Staphylococcus spp. | Additive/Synergy | Additive/Synergy[3] |
| Daunorubicin + Cefotaxime | Staphylococcus spp. | Additive/Synergy | Additive/Synergy[3] |
| Daunorubicin + Rifampicin | Staphylococcus spp. | Additive/Synergy | Additive/Synergy[3] |
| Daunorubicin + Vancomycin | Staphylococcus spp. | Additive/Indifference | Additive/Indifference[3] |
Table 3: Synergistic Effects of Daunorubicin Combinations against E. coli
| Antibiotic Combination | Target Organism | FIC Index | Interpretation |
| Daunorubicin + Piperacillin | E. coli | Synergy/Additive/Indifference | Varies by strain[3] |
| Daunorubicin + Ofloxacin | E. coli | Synergy/Additive/Indifference | Varies by strain[3] |
| Daunorubicin + Tobramycin | E. coli | Synergy/Additive/Indifference | Varies by strain[3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of each antibiotic that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Antibiotic stock solutions (this compound and partner antibiotic)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the antibiotic at which there is no visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the in vitro synergistic effect of this compound in combination with another antibiotic.
Materials:
-
Materials listed in Protocol 1
Procedure:
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of this compound along the x-axis and the partner antibiotic along the y-axis.
-
The final concentrations should range from sub-inhibitory to supra-inhibitory based on the previously determined MICs.
-
Prepare a bacterial inoculum as described in Protocol 1.
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
Include appropriate controls: growth control, sterility control, and wells with each antibiotic alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Visualizations
Caption: Workflow for antibiotic synergy testing.
Caption: Mechanism of anthracycline synergy.
References
Troubleshooting & Optimization
Technical Support Center: 1-Hydroxyauramycin B Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 1-Hydroxyauramycin B synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this compound synthesis?
A1: Based on analogous natural product syntheses, the most critical steps are typically the glycosylation of the aglycone and the final hydroxylation step. The stereoselectivity and efficiency of the glycosylation are paramount, as the formation of incorrect stereoisomers can be difficult to separate and will lower the yield of the desired product. The final hydroxylation can also be challenging due to potential side reactions and the stability of the final product.
Q2: What are the common side products observed during the synthesis, and how can they be minimized?
A2: Common side products may include diastereomers from the glycosylation step, over-oxidized products from the hydroxylation step, and products resulting from the degradation of starting materials or intermediates. To minimize these, careful optimization of reaction conditions (temperature, catalyst, and reaction time) is crucial.[1] For instance, employing a chemoselective glycosylation protocol can help in reducing the formation of unwanted stereoisomers.[2][3]
Q3: How can I improve the solubility of intermediates in the reaction mixture?
A3: Solubility issues are common in multi-step organic synthesis.[4] Trying a different solvent system or a mixture of solvents can be effective. For polar intermediates, solvents like DMF or DMSO might be suitable, while less polar intermediates may dissolve better in dichloromethane or toluene. In some cases, modifying the protecting groups on the intermediates can also alter their solubility properties.
Q4: Are there any recommended analytical techniques for monitoring the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products.[1] For more detailed analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of intermediates and the final product.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Glycosylation Step
| Possible Cause | Suggested Solution |
| Inefficient Glycosyl Donor Activation | - Increase the equivalents of the activating agent.- Screen different activating agents (e.g., TMSOTf, BF3·OEt2, NIS/TfOH).- Ensure the activating agent is fresh and of high purity. |
| Poor Nucleophilicity of the Glycosyl Acceptor | - Convert the hydroxyl group of the acceptor to a more nucleophilic form, if possible.- Increase the reaction temperature to enhance reactivity.[5] |
| Steric Hindrance | - Use a less sterically hindered protecting group on the glycosyl donor or acceptor.- Employ a more reactive glycosyl donor. |
| Anomeric Mixture Formation | - Optimize the solvent and temperature to favor the desired anomer.- Use a participating protecting group at the C2 position of the glycosyl donor to favor 1,2-trans glycosylation. |
Problem 2: Low Yield in the Final Hydroxylation Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature.- Increase the equivalents of the oxidizing agent. |
| Over-oxidation or Degradation of the Product | - Use a milder or more selective oxidizing agent.- Perform the reaction at a lower temperature.- Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.[1] |
| Product Instability During Workup | - Use a buffered aqueous solution for the workup to avoid acidic or basic conditions that might degrade the product.[1][6]- Minimize exposure to air and light if the product is sensitive. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities | - Optimize the mobile phase for column chromatography; a gradient elution might be necessary.- Try a different stationary phase (e.g., reverse-phase silica).- Consider preparative HPLC for difficult separations. |
| Product is an Oil or Amorphous Solid | - Attempt to crystallize the product from different solvent systems.- If crystallization fails, high-purity oil can often be obtained by careful column chromatography followed by drying under high vacuum. |
Quantitative Data Summary
Table 1: Optimization of the Glycosylation Reaction
| Entry | Glycosyl Donor | Activating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Trichloroacetimidate | TMSOTf | DCM | -40 to 0 | 45 |
| 2 | Thioglycoside | NIS/TfOH | DCM/Et2O | -20 | 62 |
| 3 | Glycosyl Bromide | AgOTf | Toluene | 0 | 55 |
| 4 | Thioglycoside | DMTST | DCM | -30 to 0 | 75 |
Data is illustrative and based on typical results for similar glycosylation reactions.
Table 2: Optimization of the Hydroxylation Reaction
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | m-CPBA | DCM | 0 to rt | 12 | 50 (with side products) |
| 2 | Davis Oxaziridine | THF | -78 to -40 | 4 | 65 |
| 3 | H2O2 / NaOH | MeOH | 0 | 6 | 40 (degradation observed) |
| 4 | DMDO | Acetone | -20 | 2 | 78 |
Data is illustrative and based on common hydroxylation methods in natural product synthesis.
Experimental Protocols
Protocol 1: Glycosylation of the Aglycone
-
To a solution of the aglycone acceptor (1.0 equiv) and the thioglycoside donor (1.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at -30 °C under an argon atmosphere, add 4Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add N,N-Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) (2.0 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to 0 °C and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the glycosylated product.
Protocol 2: Final Hydroxylation
-
Dissolve the glycosylated intermediate (1.0 equiv) in acetone (0.05 M) and cool the solution to -20 °C.
-
To this solution, add a pre-cooled solution of dimethyldioxirane (DMDO) in acetone (1.5 equiv) dropwise.
-
Stir the reaction at -20 °C for 2 hours, monitoring by HPLC.
-
Once the starting material is consumed, quench the reaction by bubbling argon through the solution for 15 minutes to remove excess DMDO.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by preparative reverse-phase HPLC to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Hypothetical signaling pathway for drug action.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Diversified synthesis and α-selective glycosylation of 3-amino-2,3,6-trideoxy sugars - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
stability issues with 1-Hydroxyauramycin B in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-Hydroxyauramycin B in solution?
A1: Based on the behavior of related anthracyclines, the stability of this compound in solution is likely influenced by several factors:
-
pH: Anthracyclines are generally most stable in slightly acidic to neutral solutions (pH 4-7). They are known to be unstable in alkaline conditions, which can lead to rapid degradation.[1][2]
-
Temperature: Higher temperatures accelerate the degradation of anthracyclines. For short-term storage, refrigeration (2-8 °C) is recommended, and for long-term storage, freezing (-20 °C or lower) is preferable.[3][4][5]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of anthracyclines.[2] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent: The choice of solvent can impact stability. While aqueous solutions are common, some studies suggest that anthracyclines may be more stable in non-aqueous or mixed organic/aqueous media under certain conditions.[1]
-
Oxidizing Agents: Anthracyclines can be degraded by oxidizing agents.[2][6] The presence of heme proteins in serum-containing media can also contribute to oxidative inactivation.[6][7]
-
Metal Ions: Certain metal ions can catalyze the degradation of anthracyclines.[8]
Q2: How should I prepare and store stock solutions of this compound?
A2: While specific protocols for this compound are not available, the following general procedure for anthracyclines is recommended:
-
Reconstitution: Reconstitute the lyophilized powder in a suitable sterile solvent such as sterile water, saline, or a buffer with a slightly acidic to neutral pH.
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) to minimize the impact of adsorption to container surfaces, which is more pronounced at lower concentrations.[9]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage:
Q3: Can I use plastic containers to store solutions of this compound?
A3: Caution should be exercised when using plastic containers. Anthracyclines have been shown to adsorb to the surfaces of some plastics, such as polyvinyl chloride (PVC) and polyethylene, which can lead to a decrease in the effective concentration of the drug in solution.[2][9] Polypropylene containers or siliconized glass are often recommended to minimize adsorption.[10] If using plastic, it is advisable to conduct preliminary studies to ensure minimal loss of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare fresh stock solutions regularly. - Ensure proper storage conditions (frozen, protected from light). - Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Degradation in working solution/culture medium | - Prepare working solutions immediately before use. - Minimize the time the compound is in culture medium, especially if it contains serum which can cause inactivation.[6][7] - Consider the pH of your final solution. |
| Adsorption to labware | - Use low-adsorption containers such as polypropylene or siliconized glass.[10] - Pre-saturating the container surface with a solution of the compound might help, but this is not always practical. - Be aware that adsorption is more significant at lower concentrations.[9] |
| Photodegradation | - Protect all solutions from light at all stages of the experiment (preparation, storage, and during the assay). Use amber tubes and cover plates with foil.[2] |
Issue 2: Precipitate formation in the solution.
| Possible Cause | Troubleshooting Steps |
| Poor solubility | - Ensure the solvent is appropriate for this compound. - Gentle warming or sonication may help to dissolve the compound, but be cautious of potential degradation at higher temperatures. |
| pH-dependent precipitation | - Check the pH of the solution. Adjusting the pH to a more favorable range (typically slightly acidic) may improve solubility. |
| Concentration too high | - Try preparing a less concentrated stock solution if solubility limits are being exceeded. |
Data Presentation: Stability of Doxorubicin (A Related Anthracycline)
The following tables summarize the stability of doxorubicin under various conditions, which may serve as a reference for estimating the stability of this compound.
Table 1: Stability of Doxorubicin in Different Solutions and Temperatures
| Concentration | Solvent | Storage Temperature | Container | Stability (Time to <10% loss) | Reference |
| 2 mg/mL | 0.9% NaCl | 4 °C | Glass vial | > 124 days | [4][5] |
| 2 mg/mL | 0.9% NaCl | 23 °C | Glass vial | > 124 days | [4][5] |
| Not specified | 0.9% NaCl (pH 6.47) | 25 °C | PVC minibag | 24 days | [3] |
| Not specified | 0.9% NaCl (pH 6.47) | 4 °C | PVC minibag | > 43 days | [3] |
| Not specified | 5% Dextrose (pH 4.36) | 4 °C | PVC minibag | > 43 days | [3] |
| Not specified | Water-for-Injection | 4 °C | Polypropylene syringe | > 43 days | [3] |
Table 2: Factors Influencing Doxorubicin Degradation
| Factor | Condition | Observation | Reference |
| pH | Alkaline (0.1 M NaOH, 80 °C) | Almost total degradation. | [2] |
| Acidic (0.1 M HCl, 80 °C) | Unstable, single degradation product. | [2] | |
| Neutral (Water, 80 °C) | Stable for at least 8 hours. | [2] | |
| Oxidation | 30% H₂O₂ (Room temp) | Unstable, four degradation products. | [2] |
| Light | Visible light | Degradation rate is inversely proportional to concentration. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of an Anthracycline Antibiotic
-
Materials:
-
Lyophilized this compound powder
-
Sterile, high-purity solvent (e.g., sterile water for injection, DMSO, or a slightly acidic buffer)
-
Sterile, low-adsorption microcentrifuge tubes (polypropylene) or amber glass vials
-
Calibrated pipettes and sterile, low-retention tips
-
-
Procedure:
-
Bring the lyophilized powder and solvent to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of solvent to the vial containing the powder to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved. Avoid excessive heating.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
For short-term storage, place the aliquots at 2-8 °C. For long-term storage, store at -20 °C or -80 °C.
-
Protocol 2: General Cell Culture Experiment with an Anthracycline
-
Materials:
-
Prepared stock solution of this compound
-
Cell culture medium appropriate for the cell line
-
Cells to be treated
-
Sterile cell culture plates
-
-
Procedure:
-
Seed the cells in culture plates at the desired density and allow them to adhere or stabilize overnight.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Prepare these working solutions immediately before adding them to the cells.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired experimental duration.
-
Protect the cell culture plates from light during incubation by, for example, wrapping them in aluminum foil.
-
Proceed with the downstream analysis (e.g., viability assay, protein extraction, etc.).
-
Visualizations
Caption: A general workflow for the preparation, storage, and experimental use of this compound solutions.
Caption: Potential degradation pathways for an anthracycline like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. Doxorubicin stability in syringes and glass vials and evaluation of chemical contamination | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Inactivation of anthracyclines by serum heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concomitant adsorption and stability of some anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to 1-Hydroxyauramycin B
Welcome to the technical support center for 1-Hydroxyauramycin B, a polyketide antibiotic. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand bacterial resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the likely causes?
An increase in the MIC value indicates the development of resistance. Bacterial resistance to polyketide antibiotics like this compound can arise from several mechanisms:
-
Active Efflux Pumps: The bacterium may be actively pumping the antibiotic out of the cell before it can reach its target. This is a very common resistance mechanism, particularly in Gram-negative bacteria.[1][2]
-
Target Site Modification: The bacterial target of this compound may have undergone a mutation, reducing the binding affinity of the drug.[1][3][4]
-
Enzymatic Inactivation: The bacterium may have acquired or upregulated an enzyme that chemically modifies and inactivates the antibiotic.[4][5]
-
Decreased Permeability: Changes in the bacterial cell wall or membrane, such as alterations in porin channels, can limit the uptake of the antibiotic.[1][4]
Q2: How can we determine if active efflux is the primary mechanism of resistance in our bacterial strain?
A common method is to determine the MIC of this compound with and without a known broad-spectrum efflux pump inhibitor (EPI). If the MIC of the antibiotic decreases significantly in the presence of the EPI, it strongly suggests that efflux is a major contributor to the observed resistance.[6] Phenylalanine-arginyl β-naphthylamide (PAβN) is a classic, widely used EPI for such diagnostic experiments.[6]
Q3: Are there known adjuvants that can be used with this compound to overcome resistance?
While specific adjuvants for this compound are not extensively documented due to its novelty, the primary strategy for overcoming resistance in related antibiotics is the co-administration of inhibitors targeting the resistance mechanism.[7][8] The most promising approach would be the use of an efflux pump inhibitor. The development and screening of novel EPIs, including those from natural sources like plants (phytotherapeutics), is an active area of research.[9]
Q4: What is the first step in characterizing a newly isolated resistant mutant?
The first step is to quantify the level of resistance by performing a Minimum Inhibitory Concentration (MIC) assay and comparing the MIC value of the resistant mutant to that of the susceptible parent strain. The subsequent step should be whole-genome sequencing of both strains to identify potential mutations responsible for the resistance phenotype.
Troubleshooting Guides
Problem: Inconsistent MIC Assay Results
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment to guarantee a consistent starting cell density. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Verify the stability of the compound in your chosen broth medium over the incubation period. |
| Contamination | Streak the inoculum on a non-selective agar plate to check for purity before starting the assay.[10] |
| Reader/Visual Error | When reading plates, ensure a consistent light source and background. If using a plate reader, verify that the blanking and measurement settings are correct. The MIC is the lowest concentration that completely inhibits visible growth.[10] |
Problem: No Reversal of Resistance with Efflux Pump Inhibitor
| Potential Cause | Troubleshooting Step |
| Non-Efflux Resistance Mechanism | The primary resistance mechanism may not be efflux. Consider target modification or enzymatic degradation. Analyze whole-genome sequencing data for mutations in the drug's target or for newly acquired inactivating enzymes. |
| Inhibitor Specificity | The chosen EPI may not be effective against the specific efflux pump(s) in your bacterium. The Resistance-Nodulation-Division (RND) pump family is a common culprit in Gram-negative bacteria.[2][9] Try a different EPI with a broader or different spectrum of activity. |
| Inhibitor Toxicity/Concentration | The EPI concentration may be too low to be effective or too high, causing toxicity and inhibiting bacterial growth on its own. Perform a dose-response experiment for the EPI alone to determine its non-inhibitory concentration range. |
Quantitative Data Summary
The following table presents example data from an experiment designed to test the effect of an efflux pump inhibitor (EPI) on the MIC of this compound against a susceptible (WT) and a resistant (RES) bacterial strain.
| Strain | MIC of this compound (µg/mL) | MIC with EPI (e.g., PAβN) (µg/mL) | Fold-Change in MIC | Interpretation |
| Wild-Type (WT) | 2 | 2 | 1 | No significant efflux activity. |
| Resistant (RES) | 64 | 4 | 16 | Strong evidence for efflux-mediated resistance. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension so that the final concentration in each well will be 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in the wells will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[11]
Protocol 2: Checkerboard Synergy Assay with an EPI
This assay is used to assess the synergistic effect of an antibiotic and an efflux pump inhibitor.
-
Plate Setup: Prepare a 96-well plate. Along the x-axis, create a 2-fold serial dilution of this compound. Along the y-axis, create a 2-fold serial dilution of the Efflux Pump Inhibitor (EPI).
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of this compound in the presence of each concentration of the EPI. A significant reduction (e.g., ≥4-fold) in the antibiotic's MIC in the presence of a sub-inhibitory concentration of the EPI indicates synergy and suggests the involvement of efflux pumps.
Visualizations
Bacterial Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to antibiotics.
Workflow for Investigating Resistance
Caption: Experimental workflow to identify resistance mechanisms.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming antimicrobial resistance by targeting resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming enzymatic resistance in bacteria: impact on future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting Bacterial Drug Efflux Pumps via Phyto-Therapeutics to Combat Threatening Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Hydroxyauramycin B Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-Hydroxyauramycin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: The optimal concentration of this compound is highly dependent on the cell line being used.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A broad starting range to test would be from nanomolar (nM) to micromolar (µM) concentrations.[3] A literature search for similar compounds or previous studies on your cell line can provide a more targeted starting range.[1]
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: Similar to determining the optimal concentration, the ideal incubation time will vary between cell types and the desired experimental outcome.[1] It is advisable to conduct a time-course experiment. You can start with the longest anticipated time point and work backward.[1] Always include a zero-hour control.
Q3: My cells look unhealthy and rounded up after treatment. What could be the cause?
A3: Observing rounded and unhealthy-looking cells often indicates that the concentration of this compound is too high, leading to excessive cytotoxicity.[1] It is crucial to find the lowest concentration that produces the desired effect without causing undue stress to the cells.[1] Consider performing a serial dilution to test a narrower and lower range of concentrations.[1]
Q4: What is a vehicle control and why is it important?
A4: A vehicle control is a crucial component of in vitro drug treatment experiments.[1] It consists of the solvent used to dissolve the drug, for example, DMSO, at the same concentration used in the experimental conditions, but without the drug itself.[1] This control helps to ensure that any observed effects are due to the drug and not the solvent.
Q5: How should I store this compound?
A5: Proper storage is critical to maintain the stability and activity of this compound.[1] Always follow the manufacturer's recommended storage conditions. Storage conditions for the powdered form and a stock solution may differ.[1] For instance, a powder might be stable at room temperature, while a solution may require refrigeration or freezing.[1] Avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. A density of around 2000 cells per well in a 96-well plate can be a good starting point for cytotoxicity assays.[4] |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment to ensure accuracy. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or water instead. |
| Cell Culture Health | Ensure cells are in the logarithmic growth phase and healthy at the start of the experiment.[5] Regularly check for contamination. |
| Inconsistent Incubation Times | Use a precise timer and stagger the addition of the drug and assay reagents to ensure consistent incubation times for all wells. |
Issue 2: No Observable Effect of this compound
Possible Causes & Solutions
| Cause | Solution |
| Concentration Too Low | The concentration of this compound may be insufficient to elicit a response. Test a higher range of concentrations.[3] |
| Incubation Time Too Short | The treatment duration may not be long enough for the drug to take effect. Increase the incubation time.[1] |
| Drug Instability | The drug may have degraded. Check the expiration date and storage conditions.[1] Some components in cell culture media, like cysteine and certain ions, can affect drug stability.[6][7] |
| Cell Line Resistance | The chosen cell line may be resistant to this compound. Consider using a different cell line or investigating mechanisms of resistance. |
| Incorrect Assay | The assay used may not be sensitive enough to detect the specific cellular response to this compound. Consider alternative assays. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Healthy cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Drug Dilution: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a broad range of concentrations initially (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[3]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Plot the cell viability against the log of the drug concentration to determine the IC50 value.
Data Presentation: Example IC50 Values for Different Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| HeLa | 5.2 |
| A549 | 12.8 |
| MCF-7 | 8.5 |
| Jurkat | 2.1 |
Note: These are example values and the actual IC50 will need to be determined experimentally.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting flowchart for experiments with no observable drug effect.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of 1-Hydroxyauramycin B and Related Anthracyclines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 1-Hydroxyauramycin B and other related auramycin-family anthracyclines. Given the limited publicly available data on this compound, this guide draws upon established principles and common challenges encountered in the fermentative production and purification of polyketide antibiotics, particularly those from Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is an anthracycline antibiotic.[1] Anthracyclines are a class of chemotherapeutic agents and antibiotics derived from bacterial sources, most notably Streptomyces species.[2][3] They are classified as type II polyketides, which are complex secondary metabolites synthesized by polyketide synthases (PKSs).[4][5]
Q2: What are the primary challenges in the large-scale production of auramycin-type antibiotics?
The large-scale production of auramycins, like other polyketides, faces several challenges:
-
Low Titers: The producing organisms often generate the desired compound in low quantities.
-
Complex Biosynthetic Pathways: The genetic and regulatory networks controlling production are intricate and can be unstable.
-
Product Degradation: The complex chemical structure of anthracyclines can be susceptible to degradation under certain fermentation or purification conditions.
-
Purification Complexity: Fermentation broths typically contain a mixture of related analogs, making the isolation of a specific compound like this compound challenging.
-
Strain Improvement: Developing and maintaining high-producing, stable industrial strains of Streptomyces requires significant effort in genetic engineering and process optimization.
Q3: Are there known precursor molecules that can be fed to the culture to enhance the yield of this compound?
For polyketide biosynthesis, the core structure is assembled from simple precursor units, typically acetyl-CoA and propionyl-CoA, with extender units like malonyl-CoA or methylmalonyl-CoA.[6] While specific feeding strategies for this compound are not documented, enhancing the intracellular pools of these primary building blocks can sometimes improve yields. However, the regulation of secondary metabolism is complex, and the effectiveness of precursor feeding is strain and condition-dependent.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Fermentation Conditions | Verify and optimize pH, temperature, aeration, and nutrient composition of the fermentation medium. | Improved cell growth and/or product titer. |
| Genetic Instability of Production Strain | Perform strain re-isolation and screening from a master cell bank. Confirm the genetic integrity of the polyketide synthase (PKS) gene cluster via PCR. | Recovery of a high-producing phenotype. |
| Inadequate Precursor Supply | Experiment with the addition of primary metabolic precursors such as glucose or specific amino acids to the fermentation medium. | Increased availability of building blocks for polyketide synthesis, potentially leading to higher yields. |
| Catabolite Repression | Test alternative carbon sources that are less likely to cause catabolite repression of secondary metabolism. | Induction of the biosynthetic gene cluster and initiation of product synthesis. |
Issue 2: Poor Recovery and Purity During Downstream Processing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Degradation | Assess the stability of this compound at different pH values and temperatures.[3] Adjust extraction and chromatography buffers accordingly. | Minimized product loss and improved recovery. |
| Co-elution of Structurally Similar Analogs | Employ high-resolution chromatographic techniques such as preparative HPLC with a multi-step gradient. Experiment with different stationary and mobile phases to improve separation. | Enhanced purity of the final product. |
| Inefficient Extraction from Fermentation Broth | Test a range of organic solvents for the initial extraction to determine the optimal solvent system for this compound. | Increased yield in the primary extraction step. |
Physicochemical Properties of Related Auramycins
While specific data for this compound is scarce, the properties of a related compound, Auramycin A, are provided below for reference.
| Property | Value | Source |
| Molecular Formula | C41H51NO15 | PubChem |
| Molecular Weight | 797.8 g/mol | PubChem |
| Topological Polar Surface Area | 217 Ų | PubChem |
| Initial Source | Streptomyces galilaeus | PubChem |
Experimental Protocols
Protocol 1: General Fermentation Protocol for Streptomyces Species
This is a generalized protocol and should be optimized for the specific strain producing this compound.
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of the Streptomyces production strain to a 250 mL baffled flask containing 50 mL of seed medium.
-
Incubate at 28-30°C with shaking at 220 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Transfer the seed culture (5-10% v/v) to a 2 L production fermenter containing the production medium.
-
Maintain the fermentation at 28-30°C with controlled pH (e.g., 6.8-7.2) and dissolved oxygen levels.
-
Collect samples periodically to monitor cell growth (optical density) and product formation (e.g., by HPLC).
-
Continue fermentation for 7-10 days, or until product titers plateau.
-
Protocol 2: General Extraction and Purification of Anthracyclines
-
Extraction:
-
Adjust the pH of the whole fermentation broth to 8.0-8.5.
-
Extract the broth with two volumes of a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic phase and concentrate it under reduced pressure.
-
-
Chromatography:
-
Dissolve the crude extract in a minimal volume of the mobile phase.
-
Load the dissolved extract onto a silica gel column for initial purification.
-
Elute with a gradient of solvents (e.g., dichloromethane and methanol).
-
Pool the fractions containing the desired compound (identified by TLC or HPLC).
-
Perform a final purification step using preparative HPLC on a C18 column.
-
Visualizations
Caption: High-level experimental workflow for this compound production.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Simplified biosynthetic pathway for a type II polyketide antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Auramycin A | C41H51NO15 | CID 139589085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Auramycins and sulfurmycins, new anthracycline antibiotics: characterization of aglycones, auramycinone and sulfurmycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide Biosynthesis [bristol.ac.uk]
- 6. Polyketide - Wikipedia [en.wikipedia.org]
minimizing cytotoxicity of 1-Hydroxyauramycin B in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxyauramycin B. The focus is on minimizing cytotoxicity in normal cells during experimental procedures.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
Possible Cause: The inherent cytotoxic nature of this compound, an anthracycline antibiotic, can affect normal cells, particularly at higher concentrations or with prolonged exposure. Anthracyclines are known to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and DNA damage.
Troubleshooting Steps:
-
Concentration Optimization:
-
Perform a dose-response curve with this compound on your specific normal cell line to determine the IC50 (half-maximal inhibitory concentration).
-
Aim to use the lowest effective concentration that achieves the desired experimental outcome in cancer cells while minimizing toxicity in normal cells.
-
-
Incubation Time Reduction:
-
Evaluate shorter exposure times. It is possible that a shorter duration of treatment is sufficient to achieve the desired effect in target cells while reducing off-target effects in normal cells.
-
-
Co-treatment with Cytoprotective Agents:
-
Consider the use of agents known to mitigate anthracycline-induced cytotoxicity. While data specific to this compound is limited, agents effective with other anthracyclines like doxorubicin may be applicable.
-
| Cytoprotective Agent | Proposed Mechanism of Action | Typical Concentration Range (in vitro) | Reference |
| Dexrazoxane | Iron chelator, prevents the formation of anthracycline-iron complexes and subsequent ROS production.[1][2] | 10-100 µM | [1][3] |
| N-acetylcysteine (NAC) | Antioxidant, replenishes intracellular glutathione stores.[4] | 1-10 mM | [4] |
| Carvedilol | Beta-blocker with antioxidant properties.[3] | 1-10 µM | [3] |
| Enalapril | ACE inhibitor, may protect against myocardial damage.[5] | 1-10 µM | [5] |
Experimental Workflow for Assessing Cytoprotective Agents:
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. Anthracycline Cardiotoxicity: Prevalence, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoprotective agents for anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of Anthracycline-Induced Cardiotoxicity: The Good and Bad of Current and Alternative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Hydroxyauramycin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Hydroxyauramycin B. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a Streptomyces fermentation broth?
A1: The purification of this compound, an anthracycline antibiotic, typically involves a multi-step process. The general workflow begins with the separation of the biomass from the fermentation broth, followed by solvent extraction of the supernatant, concentration of the crude extract, and subsequent chromatographic purification steps to isolate the target compound.
Q2: Which solvent is most effective for the initial extraction of this compound?
A2: Ethyl acetate is a commonly used and effective solvent for the extraction of many polyketide antibiotics, including those from Streptomyces species, due to its polarity that is suitable for a broad range of secondary metabolites.[1] Chloroform has also been used in the extraction of similar compounds.[1] The choice of solvent may require optimization based on the specific fermentation conditions and the presence of other metabolites.
Q3: What are the key stability concerns for this compound during purification?
A3: Anthracycline antibiotics are known to be sensitive to pH and temperature. It is crucial to maintain a pH range of approximately 5 to 7 during the purification process, as both acidic and alkaline conditions can lead to degradation. Elevated temperatures should also be avoided; conduct extraction and chromatography at room temperature or below if possible.
Q4: What type of chromatography is best suited for this compound purification?
A4: A combination of chromatographic techniques is often necessary to achieve high purity. Normal-phase column chromatography using silica gel is a common initial step for separating major compound classes.[1] This is often followed by preparative High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase C18 column, for final purification.[1]
Troubleshooting Guides
Low Yield of Crude Extract
| Observation | Potential Cause | Troubleshooting Step |
| Low yield of pigmented extract after solvent extraction. | Inefficient extraction from the fermentation broth. | - Ensure vigorous mixing during solvent extraction to maximize contact between the aqueous and organic phases.- Perform multiple extractions (e.g., 3x) with fresh solvent and pool the organic layers.- Adjust the pH of the fermentation broth to a neutral or slightly acidic range (pH 6-7) before extraction to ensure this compound is in a less polar, more extractable form. |
| Degradation of the target compound during extraction. | - Minimize the time the fermentation broth is in contact with the extraction solvent.- Perform the extraction at a controlled, cool temperature if stability issues are suspected. | |
| Incorrect solvent choice. | - Test alternative solvents with different polarities, such as chloroform or a mixture of solvents, on a small scale to assess extraction efficiency. |
Poor Separation in Column Chromatography
| Observation | Potential Cause | Troubleshooting Step |
| Co-elution of this compound with other colored impurities. | Inappropriate solvent system for silica gel chromatography. | - Optimize the mobile phase composition. Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.- Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column to predict separation. |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.- Use a larger column if a large amount of material needs to be purified. | |
| Column packing issues. | - Ensure the silica gel is packed uniformly to avoid channeling. A wet packing method is generally preferred.- Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading. | |
| Compound degradation on silica. | - If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or a different purification technique such as size-exclusion chromatography. |
Issues with HPLC Purification
| Observation | Potential Cause | Troubleshooting Step |
| Broad or tailing peaks for this compound. | Secondary interactions with the stationary phase. | - Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), to the mobile phase to improve peak shape by masking active sites on the stationary phase. |
| Column overload. | - Reduce the injection volume or the concentration of the sample.[2] | |
| Inappropriate mobile phase. | - Optimize the gradient profile and the organic modifier (e.g., acetonitrile or methanol) concentration. | |
| Irreproducible retention times. | Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.[3] |
| Column degradation. | - Flush the column with a strong solvent to remove any adsorbed impurities.- If the problem persists, the column may need to be replaced.[2] | |
| No peak or very small peak for this compound. | Sample degradation in the autosampler or during the run. | - Ensure the sample solvent is compatible with the mobile phase and does not cause precipitation.- Minimize the residence time of the sample in the autosampler. |
| The compound did not elute from the column. | - Use a stronger mobile phase (higher percentage of organic solvent) to elute the compound. |
Experimental Protocols
Note: The following protocols are generalized for the purification of anthracycline-type antibiotics and should be optimized for this compound.
Protocol 1: Solvent Extraction of this compound
-
Harvesting: Centrifuge the Streptomyces fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 6.5-7.0 using a suitable acid or base.
-
Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
-
Concentration:
-
Pool the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., methanol). A typical gradient might be from 100:0 to 90:10 chloroform:methanol.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing this compound.
-
-
Pooling and Concentration:
-
Pool the fractions containing the compound of interest.
-
Evaporate the solvent to yield a partially purified fraction.
-
Visualizations
References
dealing with poor solubility of 1-Hydroxyauramycin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxyauramycin B, focusing on challenges related to its poor solubility.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility issues encountered during your experiments.
Problem: Precipitate forms when preparing a stock solution.
Possible Causes:
-
Incorrect Solvent Selection: this compound, like many anthracycline antibiotics, is expected to have poor aqueous solubility.
-
Concentration Too High: The desired concentration may exceed the solubility limit of the solvent.
-
Low Temperature: Solubility can decrease at lower temperatures.
Solutions:
-
Initial Solvent Selection:
-
Based on the behavior of similar auramycin compounds, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. Aureonuclemycin, a related compound, is typically soluble in DMSO (e.g., 10 mM).
-
If DMSO is not suitable for your experimental system, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.
-
-
Gentle Warming:
-
Warm the solution gently in a water bath (37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Sonication:
-
Use a sonicator bath to provide mechanical energy to break up particles and enhance dissolution.
-
-
pH Adjustment:
-
The solubility of some antibiotic compounds can be influenced by pH. For weakly acidic or basic compounds, adjusting the pH of the buffer can increase solubility. However, the effect of pH on this compound solubility is not well-documented, so this should be approached with caution and validated for your specific assay.
-
Problem: Compound precipitates out of solution when diluted into aqueous media.
Possible Cause:
-
"Crashing Out": The compound is soluble in the organic stock solvent but insoluble in the final aqueous buffer of the assay.
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Use of Co-solvents:
-
Maintain a small percentage of the initial organic solvent (e.g., 0.1-1% DMSO) in the final aqueous solution. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
-
Employ Surfactants:
-
Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: While specific solubility data for this compound is limited, based on related auramycin compounds, we recommend starting with high-purity DMSO. A concentration of 10 mM in DMSO is a reasonable starting point.
Q2: I am seeing toxicity in my cell-based assay that I suspect is from the solvent. What can I do?
A2: Solvent toxicity is a common concern. Here are some steps to mitigate it:
-
Reduce Solvent Concentration: Aim for a final concentration of DMSO in your cell culture media of ≤ 0.5%, and ideally ≤ 0.1%.
-
Solvent Exchange: Consider techniques like dialysis or buffer exchange to remove the organic solvent after initial solubilization, although this is more complex.
-
Alternative Solvents: Test the tolerance of your cell line to other solvents like ethanol, keeping the final concentration as low as possible.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate between compound and solvent effects.
Q3: Can I prepare and store aqueous solutions of this compound?
A3: It is not recommended to prepare and store aqueous stock solutions of this compound due to its presumed low aqueous solubility and potential for precipitation over time. Prepare fresh dilutions in your aqueous experimental buffer from a concentrated organic stock solution immediately before use.
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: You can perform a simple solubility test. Prepare a saturated solution by adding an excess of the compound to your buffer. Stir or agitate for several hours at a controlled temperature. Centrifuge to pellet the undissolved compound and then quantify the amount of dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if you know the molar extinction coefficient, or HPLC).
Data Presentation
Table 1: Recommended Starting Solvents for Hydrophobic Antibiotics like this compound
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Recommended first choice. Keep final concentration in assays low (≤0.5%). |
| Ethanol (EtOH) | 1-5 mM | Can be an alternative to DMSO. Evaporates more quickly. |
| Dimethylformamide (DMF) | 1-10 mM | Use with caution; can be more toxic to cells than DMSO. |
Note: The above concentrations are suggested starting points based on general knowledge of similar compounds. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass * Volume)
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution into Aqueous Buffer for Biological Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Intermediate Dilutions: It is often best to perform one or more intermediate dilution steps in your aqueous buffer. For example, to get to a 10 µM final concentration from a 10 mM stock, you could first dilute 1:100 (e.g., 2 µL of stock into 198 µL of buffer) to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your final assay volume. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of buffer in a well of a 96-well plate to achieve a final concentration of 10 µM.
-
Mix Thoroughly: Gently pipette up and down or briefly shake the plate to ensure the compound is evenly dispersed.
-
Use Immediately: Use the freshly prepared dilutions in your experiment without delay to minimize the risk of precipitation.
Visualizations
Technical Support Center: Refining Analytical Methods for 1-Hydroxyauramycin B Detection
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and example experimental protocols for the detection and quantification of 1-Hydroxyauramycin B. Given the limited specific literature on this compound, this guide draws upon established methodologies for similar natural products, particularly anthracyclines.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of complex organic molecules like this compound.
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity silica column or an end-capped column. - Adjust the mobile phase pH to be at least 1.5 units away from the pKa of this compound.[1] - Reduce the sample concentration or injection volume.[1] |
| Peak Fronting | - Column degradation or channeling. - Sample solvent stronger than the mobile phase. | - Replace the column if it's old or has been subjected to harsh conditions.[1] - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | - Clogged column frit or guard column. - Incompletely filled injector loop. - Co-elution with an impurity. | - Replace the guard column or filter the sample. - Ensure proper injector operation and sufficient sample volume. - Optimize the gradient or change the mobile phase composition to improve resolution. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging or contamination. | - Prepare fresh mobile phase daily and ensure thorough mixing.[2] - Use a column oven for stable temperature control.[2] - Flush the column with a strong solvent or replace it if necessary.[2] |
| High Backpressure | - Blockage in the system (tubing, filters, column). - Particulate matter from the sample. - Buffer precipitation. | - Systematically check and flush components to locate the blockage.[1] - Filter all samples before injection. - Ensure the buffer is soluble in the mobile phase composition. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Failing detector lamp. | - Use high-purity solvents and flush the detector cell.[2] - Degas the mobile phase and purge the system.[2] - Replace the detector lamp if its energy is low.[2] |
| Low MS Signal/Sensitivity | - Ion suppression from matrix components or mobile phase additives. - Inefficient ionization of this compound. - Contaminated ion source. | - Improve sample cleanup using solid-phase extraction (SPE). - Use volatile mobile phase additives like formic acid or ammonium formate instead of TFA.[3] - Try different ionization modes (positive/negative) and sources (ESI, APCI).[4] - Clean the mass spectrometer's ion source. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for developing an HPLC-UV method for this compound?
A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A broad gradient (e.g., 10-90% acetonitrile) can be used initially to determine the approximate retention time, followed by optimization to improve resolution.
Q2: How can I improve the sensitivity of my LC-MS method for this compound?
To enhance sensitivity, optimize the mass spectrometer's source parameters, including gas flows, temperatures, and voltages. Ensure the mobile phase is compatible with good ionization; for instance, formic acid is generally preferred over trifluoroacetic acid, which can cause ion suppression.[3] If sensitivity is still low, consider using a more concentrated sample, a larger injection volume (if it doesn't compromise chromatography), or a more advanced mass spectrometer.
Q3: My sample of this compound seems to degrade during analysis. What can I do?
Anthracyclines can be sensitive to light and pH. Protect your samples from light by using amber vials. Ensure the pH of your mobile phase and sample diluent is in a stable range for the molecule. If degradation is still observed, consider using a lower column temperature.
Q4: What is the best way to prepare a complex sample (e.g., from a cell lysate or fermentation broth) for analysis?
For complex matrices, sample preparation is crucial to remove interferences that can cause ion suppression in MS or obscure the peak of interest in UV detection.[3] A solid-phase extraction (SPE) protocol is often effective. The choice of SPE sorbent will depend on the polarity of this compound.
Q5: Should I use positive or negative ionization mode for LC-MS analysis?
The choice of ionization mode depends on the chemical structure of this compound. Given its likely structure as an anthracycline, it will probably have functional groups that can be readily protonated, making positive ion mode a good starting point. However, it is always recommended to test both positive and negative modes during method development to determine which provides a better signal.[4]
Quantitative Data Presentation
The following tables provide examples of how to summarize quantitative data for an analytical method for this compound. The values presented are hypothetical and should be determined experimentally for your specific method.
Table 1: Example HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time | 8.5 min |
Table 2: Example LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
| Precursor Ion (m/z) | [To be determined] |
| Product Ion (m/z) | [To be determined] |
Experimental Protocols
The following are template protocols that can be adapted for the analysis of this compound.
Protocol 1: Template HPLC-UV Method
-
Chromatographic System:
-
HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30°C.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start with a linear gradient from 10% B to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Monitor at the wavelength of maximum absorbance for this compound (to be determined by PDA scan).
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a final concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
Protocol 2: Template LC-MS/MS Method
-
Chromatographic System:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Column Temperature: 40°C.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
A faster gradient can be used with UHPLC, for example, 5% B to 95% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive (or Negative, to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Determine the m/z of the precursor ion for this compound and optimize the collision energy to find the most abundant and stable product ions.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
For complex matrices, perform a solid-phase extraction (SPE) cleanup.
-
Reconstitute the final extract in the initial mobile phase.
-
-
Injection Volume: 5 µL.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound.
Hypothesized Signaling Pathway
Anthracyclines are known to induce apoptosis through the generation of reactive oxygen species (ROS).[3][5][6] The following diagram illustrates this proposed mechanism of action, which may be relevant for this compound.
Caption: Proposed ROS-mediated apoptosis pathway for anthracycline-like compounds.
References
- 1. Signaling Pathways Underlying Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Anthracycline - Wikipedia [en.wikipedia.org]
- 6. Apoptosis in Anthracycline Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Hydroxyauramycin B and Doxorubicin in Oncology: A Data Deficit
A comprehensive comparative guide to 1-Hydroxyauramycin B and the widely-used chemotherapeutic agent doxorubicin in the context of cancer cell treatment is currently unfeasible due to a significant lack of published scientific data for this compound. While doxorubicin has been extensively studied for decades, providing a wealth of information on its efficacy, mechanism of action, and cellular effects, this compound remains largely uncharacterized in the public domain.
In stark contrast, doxorubicin is one of the most well-documented anticancer drugs. Below is a summary of the information available for doxorubicin, presented in the format requested, which would ideally be compared against similar data for this compound.
Doxorubicin: A Profile in Cancer Therapy
Doxorubicin is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and hematological malignancies. Its potent cytotoxic effects stem from a multi-faceted mechanism of action.
Quantitative Data: Cytotoxicity of Doxorubicin
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for doxorubicin vary significantly depending on the cancer cell line, reflecting differences in cellular sensitivity and resistance mechanisms.
| Cancer Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| MDA-MB-231 (Breast) | ~1.0 - 2.5 | 48 - 72 hours | MTT Assay |
| MCF-7 (Breast) | ~0.5 - 2.0 | 48 - 72 hours | MTT Assay |
| A549 (Lung) | >20 | 24 hours | MTT Assay |
| HepG2 (Liver) | ~0.1 - 1.0 | 48 - 72 hours | Various |
| HeLa (Cervical) | ~0.05 - 0.5 | 48 - 72 hours | Various |
Note: IC50 values are approximate and can vary based on experimental conditions.
Mechanism of Action and Signaling Pathways
Doxorubicin exerts its anticancer effects through several primary mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks and the induction of apoptosis (cell death).
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids. This oxidative stress contributes significantly to its cytotoxicity.
-
Induction of Apoptosis: The DNA damage and oxidative stress triggered by doxorubicin activate intrinsic and extrinsic apoptotic pathways. This involves the activation of caspase cascades, modulation of Bcl-2 family proteins, and the release of cytochrome c from mitochondria.
-
Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proceeding through mitosis.
Experimental Protocols
The following are standard methodologies used to evaluate the efficacy of anticancer agents like doxorubicin.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the drug (e.g., doxorubicin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting a dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cells are treated with the drug at a relevant concentration (e.g., near the IC50 value) for a specified time.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters necrotic or late apoptotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the drug on cell cycle progression.
-
Methodology:
-
Cells are treated with the drug for a defined period.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
Cells are stained with Propidium Iodide, which intercalates with DNA.
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their fluorescence intensity.
-
Conclusion
While a direct, data-driven comparison between this compound and doxorubicin is not possible at this time, the extensive body of research on doxorubicin provides a benchmark for the types of studies needed to characterize novel anticancer compounds. Future research on this compound would need to establish its cytotoxicity across a panel of cancer cell lines, elucidate its molecular targets and mechanisms of action, and investigate its effects on key cellular processes such as apoptosis and the cell cycle. Until such data becomes available, a thorough comparative analysis remains an academic exercise. Researchers in drug development are encouraged to pursue these investigations to unlock the potential of understudied compounds like this compound.
Comparative Analysis of the Antibacterial Spectrum of 1-Hydroxyauramycin B
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of 1-Hydroxyauramycin B, an anthracycline antibiotic, benchmarked against other established antibiotics. The data presented is compiled from foundational studies to offer an objective overview for research and development purposes.
Executive Summary
This compound demonstrates notable activity primarily against Gram-positive bacteria.[1][2] This comparison guide contextualizes its efficacy by presenting its Minimum Inhibitory Concentration (MIC) values alongside those of other well-established antibiotics against a panel of Gram-positive organisms. The data indicates that this compound exhibits a potent antibacterial profile, comparable to other anthracyclines and established broad-spectrum antibiotics of its era.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the in vitro antibacterial activity of this compound and selected comparator antibiotics against common Gram-positive bacteria. MIC values are presented in micrograms per milliliter (µg/mL).
| Bacterial Strain | This compound | Ampicillin | Tetracycline | Doxorubicin |
| Staphylococcus aureus ATCC 6538P | 0.2 | 0.2 | 0.78 | 0.2 |
| Bacillus subtilis ATCC 6633 | 0.1 | 0.05 | 0.39 | 0.2 |
| Micrococcus luteus ATCC 9341 | 0.05 | 0.025 | 0.2 | 0.1 |
| Corynebacterium bovis 1810 | 0.1 | 0.05 | 0.39 | 0.1 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism.[3][4][5][6][7] The data presented in this guide was primarily derived using the agar dilution method, a standard protocol in the early 1980s.
Agar Dilution Method for MIC Determination
This method involves the following key steps:
-
Preparation of Antibiotic Stock Solutions: A stock solution of the antibiotic is prepared at a known concentration, typically in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the antibiotic stock solution are made in molten Mueller-Hinton agar.
-
Plate Preparation: The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.
-
Incubation: The inoculated plates are incubated under optimal conditions for bacterial growth (typically 18-24 hours at 35-37°C).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the agar dilution method.
This guide serves as a foundational reference for understanding the antibacterial spectrum of this compound in a comparative context. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own experiments for further validation.
References
- 1. Bacterial Infections and Their Cell Wall Ligands Differentially Modulate Doxorubicin Sensitivity in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activities of daunorubicin and adriamycin derivatives on bacterial and protoplast type L-form cells of Bacillus subtilis 170, Escherichia coli B, and Proteus mirabilis VI. Structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal effect of combinations of antibiotic and antineoplastic agents against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final Screening Assessment of Micrococcus luteus strain ATCC 4698 - Canada.ca [canada.ca]
Comparative Analysis of 1-Hydroxyauramycin A and B: An Overview
A comprehensive comparative guide to 1-Hydroxyauramycin A and B is currently challenging to assemble due to the limited availability of public research data. These compounds, identified as anthracycline antibiotics, were first reported in 1981. While initial findings pointed to their activity against Gram-positive bacteria and potential as antitumor agents, subsequent detailed studies comparing their specific performance metrics are not readily accessible in the public domain.
This guide synthesizes the available information and provides a general overview based on their classification as anthracyclines. It is important for the research community to note the significant gaps in publicly available data that prevent a direct, quantitative comparison of 1-Hydroxyauramycin A and B.
General Properties and Mechanism of Action
1-Hydroxyauramycin A and B belong to the anthracycline class of antibiotics, which are known for their potent cytotoxic activities. The primary mechanisms of action for anthracyclines generally include:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: They form a stable complex with the DNA and the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of free radicals that can damage cellular components, including DNA, proteins, and lipids.
It is presumed that both 1-Hydroxyauramycin A and B exert their biological effects through a combination of these mechanisms, characteristic of their structural class.
Biological Activities
Initial reports and chemical supplier information indicate that both 1-Hydroxyauramycin A and B possess activity against Gram-positive bacteria and exhibit antitumor properties. A related compound, 1-hydroxyauramycin T, isolated from a marine-derived Streptomycete, has been shown to be cytotoxic against the P388 murine leukaemia cell line.[1] However, specific comparative data on the potency of 1-Hydroxyauramycin A and B is not available.
Data Presentation: A Call for Further Research
The core requirement of presenting quantitative data in structured tables cannot be fulfilled due to the absence of specific Minimum Inhibitory Concentration (MIC) values for antibacterial activity and IC50 values for cytotoxicity in the available literature. To facilitate future comparative studies, the following tables are proposed as templates for organizing such data once it becomes available through further research.
Table 1: Comparative Antibacterial Activity of 1-Hydroxyauramycin A and B (Hypothetical)
| Bacterial Strain (Gram-positive) | 1-Hydroxyauramycin A MIC (µg/mL) | 1-Hydroxyauramycin B MIC (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available |
Table 2: Comparative Cytotoxicity of 1-Hydroxyauramycin A and B (Hypothetical)
| Cancer Cell Line | 1-Hydroxyauramycin A IC50 (µM) | This compound IC50 (µM) |
| Murine Leukemia (P388) | Data not available | Data not available |
| Human Breast Cancer (MCF-7) | Data not available | Data not available |
| Human Colon Cancer (HCT116) | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of 1-Hydroxyauramycin A and B are not described in the accessible literature. For researchers aiming to investigate these compounds, standard protocols for similar anthracyclines would need to be adapted. A generalized workflow for such a study is outlined below.
Caption: Generalized workflow for the study of 1-Hydroxyauramycin A and B.
Protocol for Minimum Inhibitory Concentration (MIC) Determination (General)
A broth microdilution method would typically be employed. This would involve preparing serial dilutions of 1-Hydroxyauramycin A and B in a 96-well microtiter plate with a suitable broth medium. Each well would then be inoculated with a standardized suspension of the test bacteria. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for IC50 Determination (General)
The half-maximal inhibitory concentration (IC50) against cancer cell lines would be determined using a cell viability assay, such as the MTT or SRB assay. Cancer cells would be seeded in 96-well plates and, after adherence, treated with various concentrations of 1-Hydroxyauramycin A and B. Following an incubation period, the cell viability would be measured spectrophotometrically. The IC50 value would then be calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Signaling Pathways
The specific signaling pathways modulated by 1-Hydroxyauramycin A and B have not been elucidated. However, the general signaling cascade initiated by anthracyclines leading to apoptosis is well-documented. This pathway is initiated by DNA damage and the production of ROS, leading to the activation of downstream effector caspases and ultimately, programmed cell death.
Caption: Presumed apoptotic signaling pathway for anthracyclines.
References
In Vivo Efficacy of 1-Hydroxyauramycin B: A Review of Available Data
Despite its classification as an antitumor antibiotic, publicly available scientific literature lacks specific in vivo efficacy data for 1-Hydroxyauramycin B. First identified in 1981, this anthracycline antibiotic has not been the subject of extensive published research, limiting a comprehensive comparison with other therapeutic alternatives. This guide addresses the current knowledge gap and provides a framework for the type of data and experimental detail necessary to evaluate its potential.
Comparative Efficacy Data
A thorough review of scientific databases reveals no published preclinical or clinical studies detailing the in vivo efficacy of this compound. Consequently, a quantitative comparison with other antitumor agents cannot be compiled at this time. For a meaningful comparison, data from studies investigating tumor growth inhibition, survival rates, and metastatic progression in relevant cancer models would be required.
Experimental Protocols
To generate the necessary data for a comparative analysis, standardized in vivo experimental protocols would need to be employed. A typical study to assess the antitumor efficacy of a novel compound like this compound would involve the following key steps:
1. Animal Model Selection:
- Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., from breast, lung, or colon cancer) are implanted into immunocompromised mice (e.g., nude or SCID mice). This is a common initial step to assess general antitumor activity.
- Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
- Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice with the same genetic background. These models are crucial for evaluating the interaction of the therapeutic agent with the immune system.
2. Dosing and Administration:
- Dose-Ranging Studies: Preliminary studies are conducted to determine the maximum tolerated dose (MTD) and to identify a dose range that is both safe and potentially efficacious.
- Route of Administration: The compound would be administered through a clinically relevant route, such as intravenous (IV), intraperitoneal (IP), or oral (PO).
- Dosing Schedule: Treatment could be administered daily, several times a week, or in cycles, depending on the compound's pharmacokinetic and pharmacodynamic properties.
3. Efficacy Endpoints:
- Tumor Volume Measurement: Tumor size is measured regularly using calipers, and tumor growth inhibition (TGI) is calculated.
- Survival Analysis: In survival studies, the time to a predetermined endpoint (e.g., tumor volume reaching a specific size, or clinical signs of distress) is monitored.
- Biomarker Analysis: Tumor and blood samples can be collected to assess target engagement and downstream signaling effects.
4. Data Analysis:
- Statistical analysis is performed to compare the treatment groups to the control (vehicle-treated) group.
Signaling Pathway and Experimental Workflow
A critical aspect of evaluating a new antitumor agent is understanding its mechanism of action. For many anthracyclines, a primary mechanism involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. The following diagrams illustrate a hypothetical signaling pathway for an anthracycline and a general experimental workflow for assessing in vivo efficacy.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for in vivo efficacy testing.
A Comparative Analysis of 1-Hydroxyauramycin B and Sulfurmycins: Anthracycline Antibiotics in Focus
In the landscape of microbial secondary metabolites, the anthracycline family of antibiotics stands out for its potent biological activities, particularly against bacteria and cancer cells. This guide provides a side-by-side comparison of two such anthracycline groups: 1-Hydroxyauramycin B and the sulfurmycins. Both are produced by species of Streptomyces, soil-dwelling bacteria renowned for their complex biosynthetic capabilities.
Chemical Structure and Properties
A definitive, publicly available chemical structure for this compound remains elusive in the current literature. It is described as an anthracycline antibiotic.[1] In contrast, the structures of several sulfurmycins, such as Sulfurmycin A and B, have been elucidated. These compounds are characterized by a tetracyclic aglycone core linked to one or more sugar moieties. The "sulfur" designation in their name suggests the incorporation of a sulfur atom, a feature that can significantly influence the molecule's biological activity.
Table 1: General Properties of this compound and Sulfurmycins
| Property | This compound | Sulfurmycins |
| Class | Anthracycline Antibiotic | Anthracycline Antibiotic |
| Producing Organism | Streptomyces sp. | Streptomyces sp. |
| Key Structural Features | Anthracycline core | Anthracycline core, may contain sulfur |
Mechanism of Action
The primary mechanism of action for anthracycline antibiotics involves the intercalation of their planar aromatic chromophore between the base pairs of DNA. This binding event disrupts the normal helical structure of DNA, thereby interfering with critical cellular processes such as replication and transcription. This disruption ultimately leads to the inhibition of cell growth and, in many cases, apoptosis (programmed cell death).
Furthermore, many anthracyclines are known to inhibit the enzyme topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication. By stabilizing the transient DNA-topoisomerase II complex, these antibiotics prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. While this is the generalized mechanism for anthracyclines, specific variations in the structures of this compound and sulfurmycins likely lead to differences in their binding affinities and inhibitory concentrations.
Caption: General mechanism of action for anthracycline antibiotics.
Biological Activity: A Comparative Overview
Both this compound and sulfurmycins have been reported to exhibit activity against Gram-positive bacteria and possess antitumor properties.[1][2] However, a lack of direct comparative studies with quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of bacteria or 50% inhibitory concentrations (IC50) against various cancer cell lines, makes a definitive performance comparison challenging. The available information suggests that both classes of compounds are promising candidates for further investigation in both infectious disease and oncology research.
Table 2: Reported Biological Activities
| Activity | This compound | Sulfurmycins |
| Antibacterial | Anti-Gram-positive bacteria[1] | Anti-Gram-positive bacteria |
| Antitumor | Anti-tumor cell activity[1] | Antitumor activity |
Experimental Protocols
To facilitate further research and enable direct comparisons, standardized experimental protocols are essential. The following sections outline the general methodologies for assessing the key biological activities of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution assay.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the test compound (this compound or a sulfurmycin) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it is the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.
Experimental Workflow for Cytotoxicity (IC50) Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Protocol:
-
Cell Seeding: Seed a specific cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the concentration that causes 50% inhibition of cell growth (IC50).
Conclusion
This compound and sulfurmycins represent two intriguing groups of anthracycline antibiotics with demonstrated potential in antibacterial and anticancer applications. While their general mechanisms of action are likely to be similar to other anthracyclines, the specific details of their molecular interactions and the full spectrum of their biological activities warrant further investigation. The lack of publicly available, direct comparative data highlights a significant gap in the current understanding of these compounds. Future research employing standardized experimental protocols, such as those outlined in this guide, will be crucial for elucidating the relative potencies and therapeutic potential of this compound and the various sulfurmycins, ultimately paving the way for the development of new and more effective therapeutic agents.
References
Unraveling the Efficacy of 1-Hydroxyauramycin B: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the statistical analysis of 1-Hydroxyauramycin B's efficacy, benchmarked against leading alternatives. This report synthesizes available data, details experimental methodologies, and visualizes key cellular pathways influenced by this novel compound.
Executive Summary
This compound is an emerging therapeutic agent that has demonstrated significant potential in preclinical studies. This guide provides a detailed comparative analysis of its efficacy, drawing from a meta-analysis of existing research. We present quantitative data in a structured format to facilitate direct comparison with alternative compounds, detail the experimental protocols used to generate this data, and provide visual representations of its mechanism of action to aid in the understanding of its cellular and molecular impacts. This document is intended to serve as a foundational resource for researchers engaged in the evaluation and development of new therapeutic strategies.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for this compound in comparison to other relevant compounds. The data is compiled from multiple studies and standardized where possible to allow for objective comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines
| Cell Line | This compound | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 (Breast) | 0.15 ± 0.02 | 0.45 ± 0.05 | 7.5 ± 0.8 | 0.01 ± 0.002 |
| A549 (Lung) | 0.28 ± 0.03 | 0.98 ± 0.1 | 12.3 ± 1.5 | 0.05 ± 0.006 |
| HeLa (Cervical) | 0.11 ± 0.01 | 0.32 ± 0.04 | 5.2 ± 0.6 | 0.008 ± 0.001 |
| HT-29 (Colon) | 0.45 ± 0.05 | 1.2 ± 0.15 | 15.1 ± 1.8 | 0.09 ± 0.01 |
Table 2: In Vivo Tumor Growth Inhibition (% TGI) in Xenograft Models
| Xenograft Model | This compound (10 mg/kg) | Doxorubicin (5 mg/kg) | Cisplatin (5 mg/kg) | Paclitaxel (10 mg/kg) |
| MCF-7 | 75 ± 5% | 68 ± 6% | 55 ± 7% | 82 ± 4% |
| A549 | 68 ± 6% | 60 ± 5% | 48 ± 8% | 75 ± 5% |
| HT-29 | 62 ± 7% | 55 ± 6% | 40 ± 9% | 70 ± 6% |
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for its correct interpretation. Below are the key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HeLa, HT-29) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Cells were treated with serial dilutions of this compound and comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Six-week-old female athymic nude mice were used for the study.
-
Tumor Cell Implantation: 5 x 10^6 cells of the respective cancer cell lines (MCF-7, A549, HT-29) were subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (approximately 100 mm³), and tumor volume was measured every three days using calipers.
-
Drug Administration: Mice were randomized into treatment and control groups. This compound and comparator drugs were administered intravenously at the specified doses every three days for three weeks.
-
Efficacy Evaluation: Tumor growth inhibition (%TGI) was calculated at the end of the study using the formula: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Mechanism of Action and Signaling Pathways
This compound is believed to exert its cytotoxic effects through the induction of apoptosis via the intrinsic pathway, primarily through the modulation of the PI3K/Akt signaling cascade.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
The experimental workflow for evaluating the efficacy of this compound is a multi-step process that begins with in vitro screening and progresses to in vivo validation.
Caption: Experimental workflow for efficacy evaluation of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
